REACTION_CXSMILES
|
[F:1][CH:2]([C:4]1[N:9]=[CH:8][NH:7][C:6](=[O:10])[CH:5]=1)[CH3:3].[I:11]Cl.II.ClCl>C(O)(=O)C>[F:1][CH:2]([C:4]1[N:9]=[CH:8][NH:7][C:6](=[O:10])[C:5]=1[I:11])[CH3:3]
|
Name
|
|
Quantity
|
50.8 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
56.8 g
|
Type
|
reactant
|
Smiles
|
FC(C)C1=CC(NC=N1)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
under room temperature and stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 6 hours
|
Duration
|
6 h
|
Name
|
|
Type
|
|
Smiles
|
FC(C)C1=C(C(NC=N1)=O)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |